N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide
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Overview
Description
“N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide” is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide” typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid or its derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 2-chlorophenyl group, often using a chlorinating agent.
Attachment of the Benzamide Moiety: The final step involves the coupling of the oxadiazole derivative with a benzamide derivative, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
“N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry: As a component in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide” depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide: can be compared with other oxadiazole derivatives, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4S/c1-14-10-12-15(13-11-14)32(29,30)27-19-9-5-3-7-17(19)20(28)24-22-26-25-21(31-22)16-6-2-4-8-18(16)23/h2-13,27H,1H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVYITAJHDOVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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